N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and methyl iodide under controlled conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The thiadiazole and piperidine intermediates are then coupled using suitable reagents such as coupling agents or catalysts.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl group onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent, etc.), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of medications.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-N-methyl-4-(trifluoromethyl)pyridin-2-amine: shares similarities with other compounds containing thiadiazole, piperidine, and trifluoromethyl-substituted pyridine rings.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable candidate for various applications. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, which are desirable traits in drug development.
Properties
IUPAC Name |
N-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5OS/c1-24(15-9-13(3-6-21-15)17(18,19)20)10-12-4-7-25(8-5-12)16-22-14(11-26-2)23-27-16/h3,6,9,12H,4-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTSQDIKUFQBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C2=NC(=NS2)COC)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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